

Comprehensive Physicochemical Profiling and Methodological Validation of (3-Fluorocyclopentyl)methanol

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Compound of Interest

Compound Name: (3-Fluorocyclopentyl)methanol
CAS No.: 1554199-56-2
Cat. No.: B3105845

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Introduction and Structural Rationale

In modern drug discovery, the strategic incorporation of fluorine into aliphatic ring systems is a highly validated approach to modulating the physicochemical properties of a pharmacophore without incurring a significant penalty in molecular weight or steric bulk. **(3-Fluorocyclopentyl)methanol** represents a versatile, sp^3 -rich building block that leverages these principles.

By replacing a hydrogen atom with fluorine at the C3 position of a cyclopentyl ring, medicinal chemists can profoundly alter the molecule's lipophilicity, metabolic resistance, and conformational landscape [1, 3]. Because fluorine is highly electronegative yet poorly polarizable, its introduction creates a strong local dipole ($\mu \sim 1.41$ D) that influences both the internal ring puckering and the external interactions of the primary hydroxyl group [5]. This technical guide details the physical properties of **(3-Fluorocyclopentyl)methanol**, the causality behind its behavior, and the self-validating experimental protocols required for its rigorous characterization.

Physicochemical Landscape & Causality

The physical properties of **(3-Fluorocyclopentyl)methanol** are not merely additive; they are the direct result of the interplay between the C-F dipole and the hydrogen-bonding capability of the hydroxymethyl group.

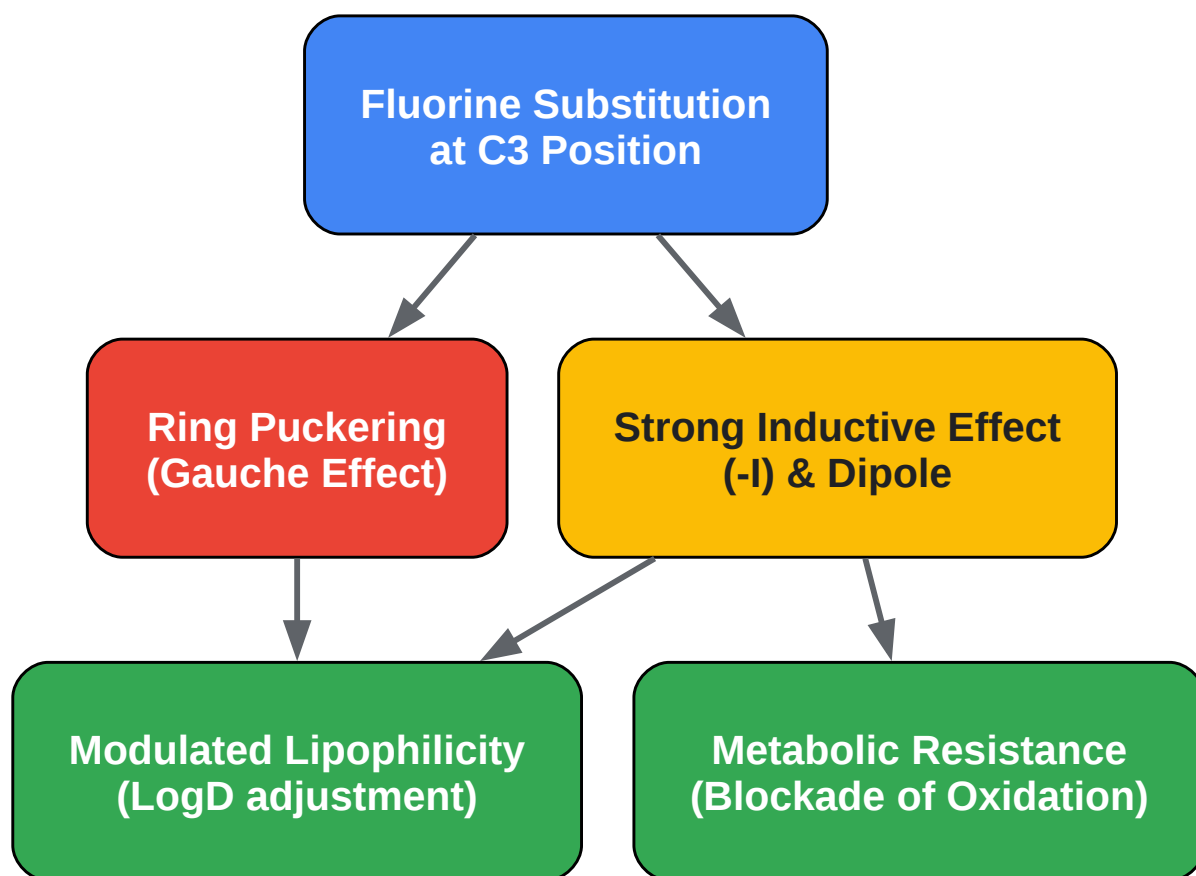
Quantitative Data Summary

Property	Value	Causality / Structural Note
Molecular Formula	C ₆ H ₁₁ FO	-
Molecular Weight	118.15 g/mol	-
Boiling Point	163.2 ± 13.0 °C (Predicted)	Governed primarily by -OH hydrogen bonding, augmented by C-F dipole-dipole interactions.
Density	1.04 ± 0.1 g/cm ³ (Predicted)	Driven by the high atomic mass of fluorine packed into a small van der Waals radius (1.47 Å).
CAS (Mixture)	1	Represents the diastereomeric mixture of cis and trans isomers [1, 2].
CAS (cis-isomer)	1903826-34-5	Hydroxymethyl and fluorine are on the same face of the cyclopentane ring.
CAS (trans-isomer)	1903997-06-7	Hydroxymethyl and fluorine are on opposite faces of the cyclopentane ring.

Causality of Physicochemical Shifts

The density of **(3-Fluorocyclopentyl)methanol** (>1.0 g/cm³) is notably higher than that of its non-fluorinated counterpart, cyclopentylmethanol (~0.92 g/cm³). This is caused by the atomic mass of fluorine (19 amu) occupying a van der Waals volume nearly identical to that of

hydrogen (1.20 Å vs 1.47 Å) [3]. Furthermore, the strong inductive effect (-I) of the fluorine atom subtly withdraws electron density from the ring system, which can modulate the pKa of distant ionizable groups if this building block is conjugated to a larger basic scaffold [5].



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Caption: Logical relationship between C3-fluorination and resulting physicochemical properties.

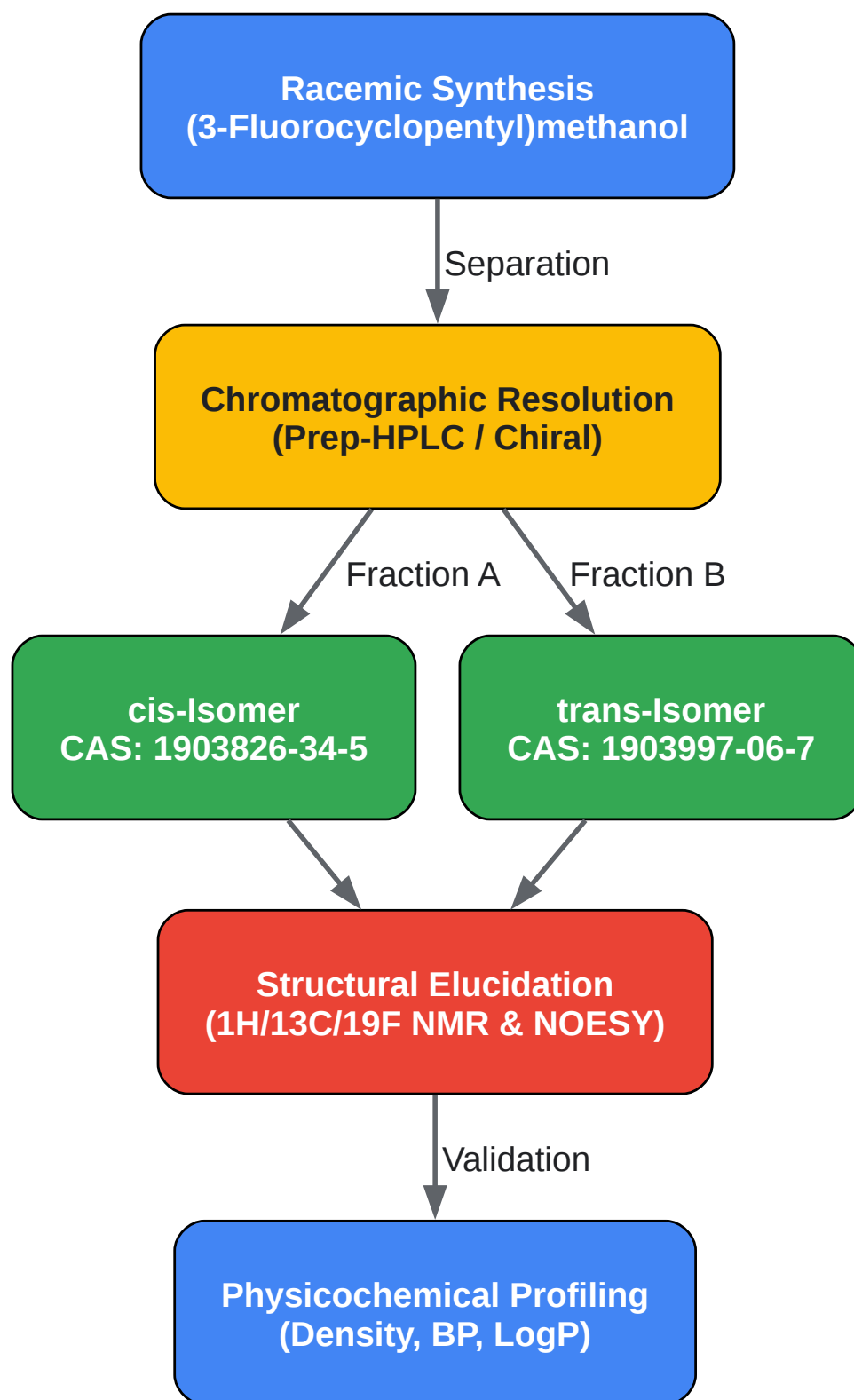
Conformational Dynamics and Stereochemistry

The cyclopentane ring is highly flexible, rapidly interconverting between envelope and half-chair conformations. The introduction of a fluorine atom at C3 and a hydroxymethyl group at C1 creates distinct cis and trans diastereomers.

The spatial orientation of the highly electronegative fluorine atom induces a stereoelectronic phenomenon known as the gauche effect. Hyperconjugative interactions between the σ -orbitals of adjacent C-H bonds and the low-lying σ^* -orbital of the C-F bond stabilize specific ring puckering states [3]. Consequently, the cis and trans isomers of **(3-Fluorocyclopentyl)methanol** present the hydroxymethyl vector in entirely different 3D trajectories, which is a critical consideration when utilizing this building block for structure-based drug design.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. These protocols govern the isolation, structural elucidation, and physicochemical profiling of the compound.



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Caption: Workflow for isolation, elucidation, and physicochemical validation of stereoisomers.

Chromatographic Resolution of Diastereomers

Because commercial sources often provide CAS 1554199-56-2 as a diastereomeric mixture, preparative separation is required.

- **Step 1: Sample Preparation.** Dissolve the mixture in a non-polar solvent system (e.g., Hexane/Isopropanol 90:10) to a concentration of 50 mg/mL.
- **Step 2: Preparative HPLC.** Inject onto a silica-based chiral stationary phase column (e.g., Chiralpak AD-H). Elute isocratically. The strong dipole of the C-F bond interacts differentially with the chiral stationary phase depending on its cis/trans orientation relative to the -OH group.
- **Step 3: Fraction Collection.** Monitor UV absorbance (if derivatized) or use a Refractive Index (RI) detector, as the aliphatic compound lacks strong chromophores.
- **System Validation:** Prior to the preparative run, inject a known racemic standard mixture to verify baseline resolution ($R_s > 1.5$). Post-collection, run an analytical HPLC to confirm diastereomeric excess (d.e. $> 99\%$) and calculate mass balance recovery.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method remains the gold standard for direct measurement of lipophilicity, avoiding the predictive biases of chromatographic retention time correlations [4].

- **Step 1: Mutual Saturation.** Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours to ensure mutual saturation of the phases.
- **Step 2: Equilibration.** Dissolve exactly 1.0 mg of the purified isomer in 10 mL of the saturated octanol phase. Add 10 mL of the saturated aqueous phase. Shake mechanically at 25 °C for 60 minutes.
- **Step 3: Phase Separation.** Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

- Step 4: Quantification. Extract aliquots from both phases and quantify the concentration of **(3-Fluorocyclopentyl)methanol** using GC-FID. Calculate LogP as $\text{Log}_{10}([\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{water}})$.
- System Validation: Run a parallel shake-flask extraction using Benzyl Alcohol (known LogP ~ 1.05). If the experimental LogP of the benzyl alcohol control deviates by more than ± 0.05 log units, the system equilibration time or phase separation technique must be recalibrated.

Structural Elucidation via Multinuclear NMR

To unambiguously assign the cis and trans stereochemistry, multinuclear NMR (^1H , ^{13}C , ^{19}F) is mandatory.

- Step 1: Sample Preparation. Dissolve 15 mg of the isolated compound in 0.6 mL of CDCl_3 .
- Step 2: ^{19}F NMR Acquisition. Acquire a ^{19}F NMR spectrum (typically around -160 to -180 ppm for secondary aliphatic fluorines). The ^{19}F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive.
- Step 3: Coupling Analysis. Analyze the geminal ^{19}F - ^1H coupling constant ($^2J_{\text{HF}} \sim 50$ Hz) to confirm the C3 position. Utilize 2D NOESY to observe through-space interactions between the C1-hydroxymethyl protons and the C3-proton (or fluorine) to assign the cis or trans relative stereochemistry.
- System Validation: Acquire the ^{19}F NMR spectrum with a known internal standard (e.g., trifluorotoluene at -63.7 ppm) to calibrate the chemical shift. Integrate the aliphatic fluorine signal against the standard to confirm absolute mass balance and rule out the presence of defluorinated impurities.

References

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Sources

- [1. 1554199-56-2 | CAS DataBase \[m.chemicalbook.com\]](#)
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